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Compound of Interest

Compound Name: 8-Bromonaphthalen-1-amine

Cat. No.: B1268476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 8-
Bromonaphthalen-1-amine (CAS No. 62456-34-2). The document is intended to serve as a

valuable resource for researchers and professionals involved in the fields of chemical

synthesis, drug discovery, and material science, offering a consolidated reference for the

spectroscopic properties of this compound.

Quantitative Spectral Data
The following tables summarize the available quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 8-
Bromonaphthalen-1-amine.

¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen atoms within a molecule, revealing their chemical environment and

proximity to other atoms.
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Chemical Shift
(δ) ppm

Integration Multiplicity
Coupling
Constant (J)
Hz

Assignment

Data not

available
- - - -

Note: Specific ¹H NMR spectral data for 8-Bromonaphthalen-1-amine was not available in the

public databases accessed.

¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for

determining the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppm Assignment

Data not available -

Note: Specific ¹³C NMR spectral data for 8-Bromonaphthalen-1-amine was not available in

the public databases accessed.

IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

Data not available - -

Note: Specific IR absorption peaks for 8-Bromonaphthalen-1-amine were not available in the

public databases accessed. General characteristic absorptions for aromatic amines include N-

H stretching (typically in the 3300-3500 cm⁻¹ region) and C-N stretching (around 1250-1350

cm⁻¹). Aromatic C-H stretching is expected around 3000-3100 cm⁻¹, and C=C stretching in the

1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which helps in determining the molecular weight and elemental

composition. The molecular weight of 8-Bromonaphthalen-1-amine is 222.08 g/mol .[1]

m/z Relative Intensity Assignment

221 Major Peak [M]⁺ (Molecular ion with ⁷⁹Br)

223 Major Peak
[M+2]⁺ (Molecular ion with

⁸¹Br)

115 Third Highest Peak Fragment ion

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with

approximately equal intensity.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments typically used to acquire the

spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 8-Bromonaphthalen-1-amine to elucidate its

molecular structure.

Methodology:

Sample Preparation:

Weigh approximately 5-20 mg of solid 8-Bromonaphthalen-1-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use

sonication.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Pulse Program: Standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

Pulse Program: Standard proton-decoupled ¹³C experiment.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To obtain an infrared spectrum of 8-Bromonaphthalen-1-amine to identify its

functional groups.

Methodology:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis:

Place a small amount of the solid 8-Bromonaphthalen-1-amine powder directly onto the

ATR crystal.

Use the instrument's pressure arm to apply firm and even pressure to the sample,

ensuring good contact with the crystal surface.

Acquire the IR spectrum.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance spectrum.

Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 8-
Bromonaphthalen-1-amine.

Methodology:

Sample Preparation:

Prepare a dilute solution of 8-Bromonaphthalen-1-amine (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters (Gas Chromatograph):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Injection Mode: Splitless or split, depending on the sample concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: 10 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.

Instrument Parameters (Mass Spectrometer):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Data Analysis:

Identify the peak corresponding to 8-Bromonaphthalen-1-amine in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a chemical compound like 8-Bromonaphthalen-1-amine.
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Workflow for Spectral Analysis of 8-Bromonaphthalen-1-amine
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Caption: A flowchart illustrating the process of spectral data acquisition and structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of 8-Bromonaphthalen-1-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268476#8-bromonaphthalen-1-amine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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